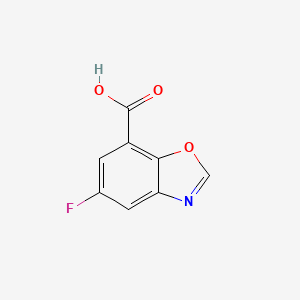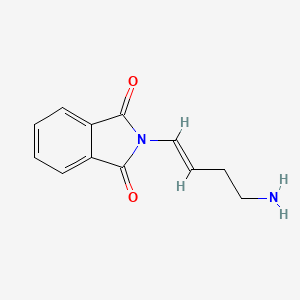
trans-N-(4-aminobutenyl) phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N-(4-aminobutenyl) phthalimide: is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phthalimide, characterized by the presence of an aminobutenyl group attached to the nitrogen atom of the phthalimide ring
準備方法
Synthetic Routes and Reaction Conditions:
Traditional Method: The synthesis of trans-N-(4-aminobutenyl) phthalimide typically involves the reaction of phthalic anhydride with 4-aminobutene. This reaction is carried out in an organic solvent such as acetic acid, with the addition of a catalyst like sulphamic acid.
Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction. In this method, phthalic anhydride and 4-aminobutene are mixed and subjected to microwave heating at temperatures between 150-250°C for a few minutes.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: trans-N-(4-aminobutenyl) phthalimide can undergo oxidation reactions, where the aminobutenyl group is oxidized to form corresponding imides or amides.
Reduction: The compound can also undergo reduction reactions, where the phthalimide ring is reduced to form phthalamic acid derivatives.
Substitution: Substitution reactions involve the replacement of the aminobutenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Imides, amides.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimides.
科学的研究の応用
Chemistry: trans-N-(4-aminobutenyl) phthalimide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays .
Medicine: Its structural features allow for the fine-tuning of pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
作用機序
The mechanism of action of trans-N-(4-aminobutenyl) phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobutenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phthalimide ring provides structural stability and enhances binding affinity .
類似化合物との比較
- N-(4-aminobutyl) phthalimide
- N-(4-aminobutyl) succinimide
- N-(4-aminobutyl) maleimide
Comparison: trans-N-(4-aminobutenyl) phthalimide is unique due to the presence of the trans-aminobutenyl group, which imparts distinct chemical and biological properties. Compared to N-(4-aminobutyl) phthalimide, the trans configuration provides better stability and reactivity. The presence of the phthalimide ring distinguishes it from succinimide and maleimide derivatives, offering different reactivity patterns and applications .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-[(E)-4-aminobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7,13H2/b8-4+ |
InChIキー |
JSHFQHMWRKWPSD-XBXARRHUSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/CCN |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



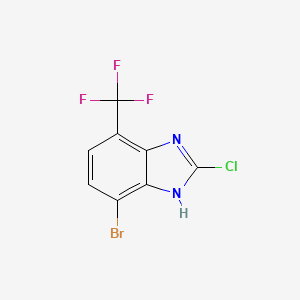
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)



![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
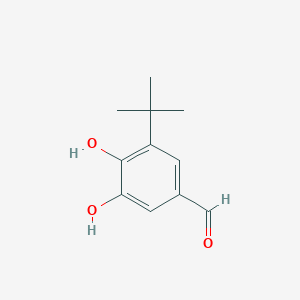
![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
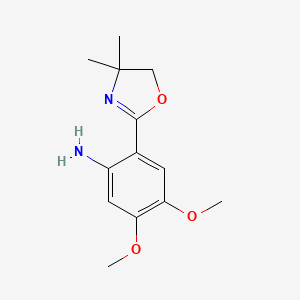
![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)


